molecular formula C12H8N6 B13094957 3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine CAS No. 59742-90-4

3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B13094957
CAS No.: 59742-90-4
M. Wt: 236.23 g/mol
InChI Key: UMXQFPUSCIAWFK-UHFFFAOYSA-N
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Description

3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine ( 59742-90-4) is a nitrogen-rich heterocyclic compound with the molecular formula C12H8N6 and an average molecular mass of 236.238 Da . This bicyclic framework is recognized as a privileged structure in medicinal chemistry and materials science due to its versatile applications. Researchers value this compound as a key synthetic intermediate or precursor for the development of novel pharmacologically active molecules . Triazolopyridine derivatives have been investigated as trypanocidal agents, with studies indicating that related compounds can inhibit the parasite enzyme 14α-demethylase, leading to an alteration of the sterol biosynthesis pathway and subsequent cell death in Trypanosoma cruzi . Furthermore, the [1,2,3]triazolo[1,5-a]pyridine moiety serves as a useful chemosensor in analytical chemistry; specifically, derivatives have been designed as molecular chemosensors for detecting ions such as Zinc(II), nitrite, and cyanide anions . The compound is offered for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can utilize this building block to explore new chemical space in the synthesis of complex heterocyclic systems for various investigative applications.

Properties

CAS No.

59742-90-4

Molecular Formula

C12H8N6

Molecular Weight

236.23 g/mol

IUPAC Name

3-(triazolo[1,5-a]pyridin-3-yl)triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H8N6/c1-3-7-17-9(5-1)11(13-15-17)12-10-6-2-4-8-18(10)16-14-12/h1-8H

InChI Key

UMXQFPUSCIAWFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=NN2C=C1)C3=C4C=CC=CN4N=N3

Origin of Product

United States

Reaction Mechanisms and Advanced Reactivity of the 3,3 Bi 1 2 3 Triazolo 1,5 a Pyridine System

Electrophilic Aromatic Substitution Patterns and Regioselectivity

For the parent researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine, direct arylation reactions, a form of C-H functionalization catalyzed by palladium, have been shown to occur at the C3 position. semanticscholar.org In the case of 3,3'-Bi researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine, the C3 and C3' positions are already involved in the central bond linking the two heterocyclic units. Therefore, any electrophilic substitution would be directed towards the pyridine (B92270) portion of the molecule.

Based on the general principles of reactivity for pyridine derivatives, electrophilic attack on the 3,3'-Bi researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine system is expected to be challenging and require harsh conditions. Protonation or coordination of a Lewis acid catalyst to the pyridine nitrogen would further deactivate the ring. wikipedia.org If the reaction were to proceed, substitution would likely occur at the positions meta to the pyridine nitrogen (C6/C8) and ortho/para to the electron-donating, bridgehead triazole nitrogen. However, no specific experimental studies on the electrophilic aromatic substitution of 3,3'-Bi researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine have been reported to definitively establish the regioselectivity.

Nucleophilic Substitution and Lithiation Studies at Specific Positions

The electron-deficient nature of the pyridine ring makes the researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine system a candidate for nucleophilic attack, although this generally requires activation by strongly electron-withdrawing groups. Far more common and synthetically useful is the reaction pathway involving directed ortho-metalation via lithiation.

Studies on the monomeric researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine have established that deprotonation with strong bases like n-butyllithium occurs with high regioselectivity. The kinetic site of lithiation is the C7 position. semanticscholar.orgcsic.es This process is typically carried out at low temperatures, such as -40 °C, to generate the 7-lithio- researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine intermediate. csic.es This intermediate can then be trapped with various electrophiles to introduce substituents at the C7 position. semanticscholar.orgcsic.es

For the 3,3'-Bi researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine system, it is highly probable that this regioselectivity is maintained. Treatment with two or more equivalents of a strong lithium base would be expected to produce the 7,7'-dilithio species. This provides a powerful synthetic route to symmetrically disubstituted derivatives.

PositionReagentConditionsProductRef
C7n-BuLiToluene, -40 °C7-Lithio- researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine semanticscholar.orgcsic.es
C7n-BuLi then I₂Toluene, -40 °C7-Iodo- researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine semanticscholar.org
C7n-BuLi then DBTCEToluene, -40 °C7-Bromo- researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine semanticscholar.org

This table is based on data for the monomeric researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine and is predictive for the 3,3'-Bi system.

Ring-Chain Isomerization Dynamics and Equilibrium

A defining characteristic of the researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine scaffold is its existence in a valence isomerization equilibrium with an open-chain α-diazoazine form, specifically 2-(diazomethyl)pyridine (B14636348). researchgate.netnih.govresearchgate.net This ring-chain tautomerism is a dynamic process influenced by temperature, solvent, and substituent effects. For 3,3'-Bi researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine, one or both rings can potentially undergo this transformation.

Computational Elucidation of Isomerization Pathways

The ring-opening of researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine to 2-(diazomethyl)pyridine has been investigated through Density Functional Theory (DFT) calculations. researchgate.netnih.gov These studies provide quantitative insight into the thermodynamics and kinetics of the isomerization. The calculations confirm that the ring-opening is an endothermic process with a significant activation barrier, explaining why the closed triazole form is the dominant species at ambient temperature. researchgate.net

For the parent system, the open diazo form is calculated to be approximately 5 kcal/mol less stable than the closed triazole ring. nih.govresearchgate.net The free energy of activation for the ring-opening reaction is computed to be around 17 kcal/mol. nih.govresearchgate.net This equilibrium can be affected by factors such as protonation or lithiation, which alter the electronic landscape of the molecule. researchgate.net In the 3,3'-Bi researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine system, the electronic coupling between the two heterocyclic units could subtly influence these energy values, though specific computational studies on the dimer are lacking.

ParameterCompoundValue (kcal/mol)MethodRef
ΔE (Isomerization Energy) researchgate.netsemanticscholar.orgnih.govTriazolo[1,5-a]pyridine~5.0DFT nih.govresearchgate.net
ΔG‡ (Activation Energy) researchgate.netsemanticscholar.orgnih.govTriazolo[1,5-a]pyridine~17.0DFT nih.govresearchgate.net

This table presents computational data for the unsubstituted monomeric system.

Substituent Effects on Isomerization Equilibrium

Experimental and theoretical studies on 3-substituted researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridines have demonstrated that the nature of the substituent at the C3 position has a profound impact on the ring-chain equilibrium. nih.govcsic.esresearchgate.net The electronic properties of the substituent can shift the equilibrium by stabilizing either the closed triazole form or the open diazo intermediate.

In a notable example, studies on 3-(2-pyridyl)- researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyrid-7-yl derivatives showed a further complexity, where the open diazo form can re-close onto the nitrogen of the 2-pyridyl substituent, leading to a ring-chain-ring isomerization. nih.govcsic.esresearchgate.net The ratio of the resulting isomers was found to be highly dependent on the electronic properties of other substituents on the rings. nih.govresearchgate.net For 3,3'-Bi researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine, the substituent at the C3 position is another triazolopyridine moiety. This large, electron-withdrawing heterocyclic system is expected to influence the equilibrium, likely favoring the closed-ring form under normal conditions, though it may facilitate transformations that proceed via the open-chain intermediate.

Triazole Ring Opening and Nitrogen Extrusion Reactions

Beyond the reversible ring-chain isomerization, the triazole ring can undergo irreversible ring-opening reactions, often accompanied by the extrusion of a molecule of dinitrogen (N₂). These reactions typically require thermal or photochemical activation.

The open-chain 2-(diazomethyl)pyridine isomer, formed via thermal activation, can eliminate N₂ at higher temperatures (400-600 °C) to generate a highly reactive 2-pyridylcarbene intermediate. nih.gov This carbene can then undergo subsequent rearrangements.

In a different pathway, palladium-catalyzed reactions of 3-aryl- researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridines with aryl halides have been observed to yield not only the expected C-H arylation product but also pyridyl aryl ketones as byproducts. semanticscholar.org The formation of the ketone is proposed to occur via a triazole ring-opening reaction with the loss of N₂. semanticscholar.org Applying this precedent to the 3,3'-Bi researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine system suggests that under similar conditions, one of the triazole rings could open and lose N₂, potentially leading to the formation of a ketone that links a researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine unit to a pyridine ring.

Reactivity of Triazolopyridinium Ylides

The nitrogen atoms in the researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine system can be alkylated to form quaternary triazolopyridinium salts. Subsequent deprotonation of an adjacent carbon atom can generate triazolopyridinium ylides. While specific studies on ylides from 3,3'-Bi researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine are not available, the reactivity can be inferred from related systems.

Theoretical and experimental work on the parent researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine has explored the site of alkylation. researchgate.net The resulting N-alkylated salts are activated towards nucleophilic attack. For instance, methyl triazolopyridinium salts have been shown to react with hydride nucleophiles, leading to ring-opened triazolylbutadiene products. researchgate.net

In the closely related researchgate.netsemanticscholar.orgresearchgate.nettriazolo[1,5-a]pyrimidine system, N-ylides have been successfully generated from N(3)-alkylated iminium salts by treatment with a base like triethylamine. rsc.org These ylides are reactive intermediates that undergo thermal ring transformation reactions to yield 2-cyanamido-pyrimidines. rsc.org This suggests that ylides derived from 3,3'-Bi researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine could serve as valuable intermediates for complex molecular rearrangements and the synthesis of novel heterocyclic structures.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For the researchgate.netdoi.orgtandfonline.comtriazolo[1,5-a]pyridine system, DFT studies have been instrumental in elucidating its fundamental characteristics.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

DFT calculations on pyridine-substituted-bis-1,2,4-triazole derivatives have shown that both the HOMO and LUMO are primarily localized on the triazole rings and the pyridine (B92270) linker, indicating that this core structure is central to the molecule's electronic activity. researchgate.net For a related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, DFT calculations at the B3LYP/6-311G(2d,2p) level were used to analyze its electronic absorption and luminescence spectra in terms of HOMO and LUMO energies. nih.gov In studies of other triazole derivatives, the HOMO-LUMO energy gap has been shown to be a key factor in stability, with a lower gap suggesting higher reactivity. researchgate.net For instance, the analysis of a 1,2,3-triazolyl ester of ketorolac revealed a HOMO-LUMO energy gap of 0.144 Hartree, indicating a high softness value and potential for chemical interaction. researchgate.net

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational Method
Pyridine-substituted-bis-1,2,4-triazole (L1)-6.083-1.5834.500DFT/B3LYP/6-31+G(d)
Pyridine-substituted-bis-1,2,4-triazole (L2)-6.257-2.0014.256DFT/B3LYP/6-31+G(d)

Geometry Optimization and Energetic Profiles

Geometry optimization calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule, its ground-state geometry. DFT methods are widely used for this purpose. For pyridine-substituted-bis-1,2,4-triazole ligands, ground state geometries have been obtained using DFT/B3LYP/6-31+G(d) calculations. researchgate.net Similarly, the geometry of a 1,2,3-triazolyl ester of ketorolac was fully optimized using DFT calculations to determine its most stable structure, which revealed different structural and thermodynamic properties compared to its precursor. researchgate.net

Energetic profiles, which map the energy of a molecule as its geometry changes, are critical for understanding reaction mechanisms and conformational flexibility. DFT calculations have been employed to study the ring-opening isomerization of researchgate.netdoi.orgtandfonline.comtriazolo[1,5-a]pyridines to their corresponding 2-pyridyl derivatives at the B3LYP/6-31+G(d,p) level. researchgate.net Furthermore, computational studies on the palladium-catalyzed arylation of triazolopyridines have used DFT to map the free energy profiles of the reaction, explaining how the choice of a strong or weak base can divert the reaction to different positions on the molecule. doi.org

CompoundElectronic Energy (Hartree)Enthalpy (Hartree)Gibbs Free Energy (Hartree)Dipole Moment (Debye)
Ketorolac-914.36-914.12-914.183.54
1,2,3-triazolyl ester of ketorolac (15K)-1390.69-1390.31-1390.395.56
Inhibitor 2-1245.33-1244.99-1245.072.50

Vibrational Frequency Calculations and PED Analysis

Vibrational frequency calculations are used to predict the infrared and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure. The Potential Energy Distribution (PED) analysis helps in assigning the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or twisting of bonds.

For 1,2,4-triazolo[4,3-a]pyridin-3-amine, its molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G(2d,2p) approach, and the assignment of observed bands to normal modes was based on PED calculations. nih.gov This type of analysis has also been performed on 1H- and 3H-1,2,3-triazolo[4,5-b]pyridine and its methyl-derivatives to understand their vibrational dynamics. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering a dynamic picture of molecular behavior. While specific MD studies on 3,3'-Bi researchgate.netdoi.orgtandfonline.comtriazolo[1,5-a]pyridine are not yet prevalent, research on related triazolopyridine derivatives highlights the utility of this technique.

MD simulations have been crucial in assessing the stability of ligand-protein complexes. For example, a potent triazolo[1,5-a]pyridine-based α-glucosidase inhibitor, compound 15j, was studied using MD simulations. The results demonstrated that the complex with the enzyme exhibited high stability and maintained its binding without causing significant structural changes to the enzyme, confirming a stable interaction. nih.govresearchgate.net These simulations can provide atomic-level insights into how a molecule like 3,3'-Bi researchgate.netdoi.orgtandfonline.comtriazolo[1,5-a]pyridine might behave in a biological environment or interact with other molecules.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a potential drug molecule (ligand) might bind to a protein target.

Several studies have utilized molecular docking to investigate the potential biological targets of researchgate.netdoi.orgtandfonline.comtriazolo[1,5-a]pyridine derivatives.

Antiparasitic Activity : Docking studies on a series of researchgate.netdoi.orgtandfonline.comtriazolo[1,5-a]pyridine derivatives suggested that they inhibit the enzyme 14α-demethylase in Trypanosoma cruzi, the parasite that causes Chagas disease, leading to an imbalance in the sterol biosynthesis pathway. nih.govresearchgate.net

Anticancer Potential : In the context of cancer research, molecular docking has been used to predict the binding of triazolo-pyrimidine derivatives to various kinases, which are often dysregulated in cancer. tandfonline.com

DNA Interaction : The interaction of 3-(2-thienyl)- researchgate.netdoi.orgtandfonline.comtriazolo[1,5-a]pyridine with calf thymus DNA (ctDNA) was investigated using molecular docking, which, in agreement with experimental data, suggested that the compound interacts with the minor groove of the DNA. nih.govresearchgate.net

Enzyme Inhibition : Docking studies of a novel triazolo[1,5-a]pyridine derivative (15j) showed a strong binding affinity toward α-glucosidase, with a docking score of -10.04 kcal/mol. The study identified key hydrogen bond interactions with amino acid residues TYR158, GLN353, and GLU411, explaining its high inhibitory efficacy. nih.govresearchgate.net

These studies collectively demonstrate the power of molecular docking to identify potential biological targets and elucidate the binding modes for compounds containing the researchgate.netdoi.orgtandfonline.comtriazolo[1,5-a]pyridine scaffold.

Compound/DerivativeTarget Protein/MoleculePredicted Binding Affinity / Docking ScoreKey Interactions
researchgate.netdoi.orgtandfonline.comtriazolo[1,5-a]pyridine derivative (Compound 16)Trypanosoma cruzi 14α-demethylaseNot specifiedInhibition of sterol biosynthesis
3-(2-thienyl)- researchgate.netdoi.orgtandfonline.comtriazolo[1,5-a]pyridine (TTP)calf thymus DNA (ctDNA)Not specifiedInteraction with the minor groove
triazolo[1,5-a]pyridine derivative (15j)α-glucosidase-10.04 kcal/molHydrogen bonds with TYR158, GLN353, GLU411
Bicyclic pyridine-triazole hybridsNot specifiedNot specifiedAgreement with experimental anticonvulsant activity

Machine Learning Approaches in Predicting Compound Activity

Machine learning (ML) is increasingly being used in chemistry to predict the properties and activities of molecules, accelerating the discovery of new compounds with desired characteristics. Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

For scaffolds related to 3,3'-Bi researchgate.netdoi.orgtandfonline.comtriazolo[1,5-a]pyridine, ML models have shown promise.

A study on 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs used various ML algorithms to predict their antimalarial activity against Plasmodium falciparum. The Support Vector Regression (SVR) model was identified as the best-performing, demonstrating robustness and reliability in predicting the half-maximal inhibitory concentration (pIC50). mdpi.com

In the development of novel α-glucosidase inhibitors based on the triazolo[1,5-a]pyridine scaffold, a machine learning model trained with the Estate fingerprint achieved an Area Under the Curve (AUC) score of 0.65, indicating its utility in predicting inhibitory activity. The Random Forest algorithm was found to be the most suitable model for this purpose. nih.govresearchgate.net

For quinolinesulfonamides–triazole hybrids, machine learning was part of a suite of in silico methods used to identify a potential strong inhibitor of Rho-associated protein kinase with a favorable pharmacokinetic profile. mdpi.com

Quantum Chemical Studies of Aromaticity and Stability

Quantum chemical calculations are essential tools for understanding the electronic structure, aromaticity, and stability of heterocyclic compounds. For the researchgate.netnih.govscirp.orgtriazolo[1,5-a]pyridine scaffold, theoretical studies would typically employ methods like Density Functional Theory (DFT) and ab initio calculations to determine various molecular properties.

The aromaticity of the fused ring system is a key determinant of its stability. The researchgate.netnih.govscirp.orgtriazolo[1,5-a]pyridine system is considered aromatic, containing a total of 10 π-electrons, which adheres to Hückel's rule (4n+2 π electrons, where n=2). This delocalized π-system contributes significantly to the molecule's thermodynamic stability.

Nucleus-Independent Chemical Shift (NICS): This is a widely used magnetic criterion for aromaticity. Negative NICS values inside the rings would indicate diatropic ring currents, characteristic of aromatic systems. The NICS values for both the pyridine and triazole rings in each monomer unit, as well as the region of the inter-ring bond, would provide a detailed picture of the electronic delocalization.

Aromatic Stabilization Energy (ASE): ASE, calculated through isodesmic and homodesmotic reactions, provides a quantitative measure of the energetic stabilization gained through cyclic delocalization. A positive ASE would confirm the aromatic character and inherent stability of the molecule.

Bond Length Alternation (BLA): In aromatic systems, the bond lengths within the ring are expected to be equalized due to electron delocalization. A small BLA value for the C-C and C-N bonds in the rings would support the aromatic nature of the 3,3'-Bi researchgate.netnih.govscirp.orgtriazolo[1,5-a]pyridine system.

While specific data for the dimer is unavailable, a hypothetical comparison of key stability and aromaticity indicators for the monomer versus the dimer is presented in the table below. It is important to note that these are expected trends and not based on published experimental or computational data for the dimer.

Parameter researchgate.netnih.govscirp.orgtriazolo[1,5-a]pyridine (Monomer) (Hypothetical)3,3'-Bi researchgate.netnih.govscirp.orgtriazolo[1,5-a]pyridine (Dimer) (Hypothetical)
Aromatic Stabilization Energy (ASE)PositivePotentially higher due to extended conjugation
NICS(0) (Pyridine Ring)NegativeExpected to be negative, possibly with minor changes
NICS(0) (Triazole Ring)NegativeExpected to be negative, possibly with minor changes
Bond Length Alternation (BLA)LowExpected to be low, with potential variations near the linkage

Natural Bond Orbital (NBO) Analysis for Electron Density Redistribution

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, orbital interactions, and the nature of chemical bonds within a molecule. For 3,3'-Bi researchgate.netnih.govscirp.orgtriazolo[1,5-a]pyridine, an NBO analysis would provide deep insights into the electron density redistribution upon dimerization and the nature of the inter-ring bond.

The analysis would reveal the charge distribution on each atom, highlighting the electron-donating and electron-withdrawing characteristics of the different parts of the molecule. The nitrogen atoms in the triazole and pyridine rings are expected to be regions of high electron density.

A key aspect of the NBO analysis would be the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as hyperconjugation, contribute to the stabilization of the molecule. The stabilization energy, E(2), associated with these interactions quantifies their strength.

For the 3,3'-dimer, the NBO analysis would focus on:

Inter-ring Interactions: The analysis would elucidate the nature of the bond connecting the two researchgate.netnih.govscirp.orgtriazolo[1,5-a]pyridine units. It would determine the extent of π-conjugation across the inter-ring bond and how this affects the electron density distribution in each ring system.

Intra-ring Interactions: The analysis would detail the delocalization of electron density within each monomeric unit, arising from interactions between π(C-C) and π(C-C) orbitals, as well as lone pair (n) to antibonding (π) orbital interactions.

Atomic Charges: The NBO analysis would provide a quantitative measure of the charge on each atom, allowing for a detailed understanding of the electrostatic potential surface of the molecule.

The following table illustrates the types of donor-acceptor interactions and their potential stabilization energies that would be expected from an NBO analysis of 3,3'-Bi researchgate.netnih.govscirp.orgtriazolo[1,5-a]pyridine. This table is illustrative and not based on published data.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol) (Hypothetical)Interaction Type
π(C=C) in Ring 1π(C=C) in Ring 1HighIntra-ring π-delocalization
π(C=N) in Ring 1π(C=N) in Ring 1HighIntra-ring π-delocalization
Lone Pair (N) in Ring 1π(C=N) in Ring 1Moderaten -> π interaction
π(C-C) of Inter-ring Bondπ(C=C) in Ring 1 and Ring 2Moderate to HighInter-ring conjugation
σ(C-H)σ(C-N)LowHyperconjugation

Derivatization and Functionalization Strategies

Introduction of Substituents via Directed Lithiation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgresearchgate.net In this process, a directing metalating group (DMG) on the ring coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.org For the nih.govresearchgate.netrsc.orgtriazolo[1,5-a]pyridine system, lithiation has been shown to occur at the C7 position. rsc.org The resulting 7-lithio-derivative is a versatile intermediate that can react with a variety of electrophiles to introduce new substituents. rsc.org

The general process involves treating the parent nih.govresearchgate.netrsc.orgtriazolo[1,5-a]pyridine with a strong lithium base, such as n-butyllithium (n-BuLi), typically at low temperatures in an anhydrous solvent like tetrahydrofuran (B95107) (THF). rsc.orgclockss.org The resulting organolithium intermediate can then be quenched with an electrophile to yield the 7-substituted product. This methodology provides a direct route to functionalized triazolopyridines that might be difficult to access through other means.

Key reagents and conditions for directed lithiation are summarized below:

Reagent/ConditionPurposeCommon Examples
Lithiating Agent Deprotonation of the heteroaromatic ring.n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), Lithium diisopropylamide (LDA). baranlab.orgclockss.org
Solvent To provide an anhydrous and non-reactive medium.Tetrahydrofuran (THF), Diethyl ether (Et2O). clockss.org
Temperature To control the reactivity and prevent side reactions.Typically low temperatures, such as -78 °C. clockss.org
Electrophile To introduce the desired functional group.Aldehydes, ketones, alkyl halides, carbon dioxide. rsc.org

This method has been successfully applied to introduce various substituents onto the triazolopyridine core, demonstrating its utility in the synthesis of new derivatives. rsc.org

Palladium-Catalyzed Derivatization Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions have been applied to the derivatization of the triazolopyridine scaffold, providing access to a diverse range of functionalized analogues. researchgate.netsemanticscholar.org

One prominent example is the direct arylation of nih.govresearchgate.netrsc.orgtriazolo[1,5-a]pyridines. semanticscholar.org This reaction involves the coupling of the triazolopyridine with an aryl halide in the presence of a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)2), and a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh3). semanticscholar.orgbeilstein-journals.org The reaction typically proceeds at the C3 position of the triazolopyridine ring. semanticscholar.org

The Suzuki-Miyaura coupling has also been employed for the synthesis of aryltriazolopyridines. semanticscholar.org This reaction typically involves the coupling of a halo-triazolopyridine with an arylboronic acid. semanticscholar.org However, challenges have been reported in the synthesis of the requisite 3-halotriazolopyridines and the stability of 7-triazolopyridyl boronic acids under reaction conditions. semanticscholar.org

The following table summarizes key components of palladium-catalyzed derivatization reactions:

Reaction ComponentRoleExamples
Palladium Catalyst Facilitates the cross-coupling reaction.Palladium acetate (Pd(OAc)2), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). beilstein-journals.org
Ligand Stabilizes the palladium center and influences reactivity.Triphenylphosphine (PPh3), SPhos. beilstein-journals.orgresearchgate.net
Coupling Partner 1 The triazolopyridine substrate. nih.govresearchgate.netrsc.orgTriazolo[1,5-a]pyridine, 7-halo- nih.govresearchgate.netrsc.orgtriazolo[1,5-a]pyridine. semanticscholar.org
Coupling Partner 2 The source of the new substituent.Aryl halides, arylboronic acids, thiazole, benzothiazole. semanticscholar.org
Base To facilitate the catalytic cycle.Potassium carbonate (K2CO3), Potassium phosphate (B84403) (K3PO4). researchgate.net
Solvent To dissolve reactants and facilitate the reaction.N,N-Dimethylformamide (DMF), Dioxane. lookchem.com

These palladium-catalyzed methods offer a powerful and versatile approach to expand the chemical space of 3,3'-Bi nih.govresearchgate.netrsc.orgtriazolo[1,5-a]pyridine derivatives.

Post-Synthetic Modification of the Bi-triazolopyridine Scaffold

An example of post-synthetic modification in a related system involves the synthesis of triazolo[4',5':4,5]furo[2,3-c]pyridines. nih.gov In this work, a furo[2,3-c]pyridine (B168854) skeleton, formed from an "unusual" Groebke-Blackburn-Bienaymé multicomponent reaction, undergoes further transformation. nih.gov Specifically, diazotization of a 2,3-diamino-furo[2,3-c]pyridine derivative leads to the formation of the fused triazole ring, thus creating the final tricyclic heteroaromatic system. nih.gov

While this example does not directly involve 3,3'-Bi nih.govresearchgate.netrsc.orgtriazolo[1,5-a]pyridine, it highlights the principle of modifying a complex heterocyclic core after its initial construction. Such strategies could be conceptually applied to the bi-triazolopyridine scaffold to further diversify its structure and properties.

Formation of Chiral Ligands from Triazolopyridines

Triazolopyridine-based structures have been explored as ligands for the formation of metal complexes. rsc.org The nitrogen atoms within the heterocyclic system can coordinate to metal ions, leading to the formation of coordination compounds with diverse geometries and properties. rsc.org The development of chiral ligands is of significant interest for applications in asymmetric catalysis. researchgate.net

The synthesis of chiral fused triazoles can be achieved using chiral starting materials or through the use of chiral catalysts. researchgate.net The introduction of chirality into the triazolopyridine scaffold can lead to ligands capable of inducing enantioselectivity in metal-catalyzed reactions. researchgate.net For instance, pro-chiral Schiff base ligands have been used to generate chiral copper(II) complexes, which then act as enantioselective catalysts for the synthesis of β-hydroxy-1,2,3-triazoles. researchgate.net

The coordination ability of triazolopyridines with various metal ions is a key feature in the design of such ligands. The table below lists some metal ions that have been complexed with triazolopyridine-based ligands.

Metal IonResulting Complex TypePotential Application
Iron(II)OctahedralSpin crossover materials rsc.org
Cobalt(II)OctahedralCoordination chemistry studies rsc.org
Nickel(II)OctahedralCoordination chemistry studies rsc.org
Copper(II)Octahedral, Square-pyramidalCatalysis researchgate.netrsc.org

The ability to form stable complexes with a range of transition metals underscores the potential of 3,3'-Bi nih.govresearchgate.netrsc.orgtriazolo[1,5-a]pyridine and its derivatives as platforms for the development of novel chiral ligands.

Synthesis of Heteroaromatic Hybrids and Conjugates (e.g., steroid-pyrimidine hybrids)

Molecular hybridization is a strategy in medicinal chemistry that involves combining two or more pharmacophores into a single molecule. nih.gov This approach can lead to compounds with improved biological activity, novel mechanisms of action, or enhanced pharmacokinetic properties. nih.gov The 1,2,3-triazole ring is a popular linker in the synthesis of such hybrids due to its facile formation via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.gov

An example relevant to this concept is the synthesis of steroid-pyrimidine conjugates containing a 1,2,3-triazole linker. nih.gov In this work, steroids (bile acids and sterols) were modified to introduce an azido (B1232118) group, while 2-thiouracil (B1096) was derivatized with propargyl groups. nih.gov The subsequent copper(I)-catalyzed cycloaddition of the azide (B81097) and alkyne components resulted in the formation of the 1,2,3-triazole-linked steroid-pyrimidine hybrids. nih.gov

The components of these hybrid molecules are outlined in the table below:

Molecular ComponentRole in HybridExample Starting Material
Steroid Provides a rigid scaffold and potential biological activity. nih.govLithocholic acid, Cholesterol. nih.gov
Pyrimidine A biologically important heterocycle with therapeutic potential. nih.gov2-Thiouracil. nih.gov
1,2,3-Triazole A stable linker connecting the two main components. nih.govFormed in situ from an azide and an alkyne. nih.gov

This synthetic strategy demonstrates the feasibility of incorporating triazole-containing scaffolds, such as the bi-triazolopyridine core, into larger hybrid molecules. Such conjugates could exhibit unique properties derived from the combination of the individual components.

Coordination Chemistry and Metal Complexation

Ligand Design Principles for Metal Coordination

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and properties of the resulting metal complexes. The 3,3'-Bi researchgate.netrsc.orguomustansiriyah.edu.iqtriazolo[1,5-a]pyridine ligand is a bidentate system, featuring two researchgate.netrsc.orguomustansiriyah.edu.iqtriazolo[1,5-a]pyridine units linked at their 3-positions. The nitrogen atoms within the triazole and pyridine (B92270) rings present potential coordination sites. The geometry of the ligand, with its two chelating units, is predisposed to bridge two metal centers, making it an excellent candidate for the construction of polynuclear complexes and coordination polymers.

The electronic properties of the triazolopyridine rings, which are generally electron-rich, influence the donor capacity of the nitrogen atoms and, consequently, the stability of the metal-ligand bond. The rigid structure of the fused ring system provides a well-defined spatial arrangement of the donor atoms, which can be exploited to control the coordination geometry around the metal ion.

Formation of Mononuclear and Polynuclear Metal Complexes

The bidentate and bridging nature of 3,3'-Bi researchgate.netrsc.orguomustansiriyah.edu.iqtriazolo[1,5-a]pyridine makes it a versatile ligand for the synthesis of both mononuclear and polynuclear metal complexes. In a mononuclear complex, the ligand would chelate a single metal ion. However, its inherent design strongly favors the formation of polynuclear structures where the ligand bridges two or more metal centers.

The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants, the nature of the metal ion and its counter-anion, and the reaction conditions (e.g., temperature, solvent polarity) are critical parameters that determine the final structure of the complex, be it a discrete dinuclear or trinuclear species, or an extended one-, two-, or three-dimensional coordination polymer. While the broader family of triazolopyridines is known to form polynuclear complexes with various metal ions, specific examples detailing the synthesis of mononuclear and polynuclear complexes with 3,3'-Bi researchgate.netrsc.orguomustansiriyah.edu.iqtriazolo[1,5-a]pyridine are not extensively documented in the currently available literature.

Characterization of Coordination Geometry and Bonding

A comprehensive understanding of the coordination geometry and the nature of the metal-ligand bonding is crucial for elucidating the structure-property relationships in metal complexes. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is typically employed for this purpose.

X-ray Structural Analysis of Metal Complexes

Single-crystal X-ray diffraction provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid. For metal complexes of 3,3'-Bi researchgate.netrsc.orguomustansiriyah.edu.iqtriazolo[1,5-a]pyridine, this technique can reveal critical details such as:

The coordination number and geometry of the metal ion (e.g., octahedral, tetrahedral, square planar).

The specific nitrogen atoms of the ligand that are involved in coordination.

The bond lengths and angles within the coordination sphere, which provide insights into the strength of the metal-ligand interactions.

The packing of the molecules in the crystal lattice, which can be influenced by intermolecular interactions such as hydrogen bonding and π-π stacking.

While X-ray crystal structures have been reported for complexes of related triazolopyridine derivatives, there is a notable lack of published crystal structures for complexes specifically containing the 3,3'-Bi researchgate.netrsc.orguomustansiriyah.edu.iqtriazolo[1,5-a]pyridine ligand.

Spectroscopic Signatures of Metal-Ligand Interactions

Various spectroscopic techniques provide valuable information about the electronic structure and bonding in metal complexes.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can probe changes in the vibrational modes of the ligand upon coordination to a metal ion. Shifts in the stretching frequencies of the C=N and C=C bonds within the triazolopyridine rings can indicate the involvement of the nitrogen atoms in coordination.

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes can provide insights into the metal-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions, as well as d-d transitions within the metal center. These spectra are sensitive to the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is a powerful tool for determining the structure in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can identify the binding sites and provide information about the symmetry of the complex.

Detailed spectroscopic studies on metal complexes of 3,3'-Bi researchgate.netrsc.orguomustansiriyah.edu.iqtriazolo[1,5-a]pyridine are necessary to complement the structural information and to understand their behavior in solution.

Magnetic Properties of Metal-Bi-triazolopyridine Complexes (e.g., spin-crossover, antiferromagnetic coupling)

The magnetic properties of coordination compounds are of significant interest due to their potential applications in data storage, spintronics, and quantum computing. The 3,3'-Bi researchgate.netrsc.orguomustansiriyah.edu.iqtriazolo[1,5-a]pyridine ligand, by virtue of its ability to mediate magnetic exchange interactions between metal centers, is a promising candidate for the construction of magnetic materials.

Spin-Crossover (SCO): This phenomenon, observed in some transition metal complexes (notably Fe(II)), involves a reversible switching between a high-spin (HS) and a low-spin (LS) state in response to external stimuli such as temperature, pressure, or light. The ligand field strength is a critical factor in determining whether a complex will exhibit SCO. While some iron(II) complexes with substituted triazolopyridine ligands have been shown to exhibit spin-crossover behavior, there is currently no specific data on SCO in complexes of 3,3'-Bi researchgate.netrsc.orguomustansiriyah.edu.iqtriazolo[1,5-a]pyridine.

Further research into the magnetic properties of metal complexes with this ligand is warranted to explore its potential in the design of molecular magnets.

Supramolecular Assembly and Self-Recognition

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The principles of molecular recognition, templation, and self-assembly are central to the construction of complex supramolecular architectures.

The 3,3'-Bi researchgate.netrsc.orguomustansiriyah.edu.iqtriazolo[1,5-a]pyridine ligand, with its defined shape and coordination vectors, is an excellent building block for the self-assembly of metallosupramolecular structures such as coordination cages, grids, and polymers. The formation of these structures is driven by the specific coordination preferences of the metal ions and the geometric constraints of the ligand.

Applications in Advanced Materials and Chemical Sensing

Fluorescent Probes and Chemosensors

Derivatives of the rsc.orgrsc.orgresearchgate.nettriazolo[1,5-a]pyridine core structure have demonstrated significant potential as fluorescent probes and chemosensors for both cations and anions. These applications leverage the changes in the molecule's fluorescence properties upon binding with a specific analyte.

Detection of Metal Ions (e.g., Zn(II))

Tridentate ligands based on the triazolopyridine-pyridine nucleus have been investigated as chemosensors for various metal ions. A notable response is often observed in the presence of Zinc(II) ions. The coordination of Zn(II) to the nitrogen atoms of the triazolopyridine moiety can lead to a significant enhancement of the fluorescence emission. This "turn-on" fluorescence response is a desirable characteristic for a sensor, as it provides a clear and easily detectable signal. The 1:1 complex formed between the triazolopyridine derivative and Zn(II) is often highly stable, enabling the sensitive and selective detection of this important metal ion in various media.

Anion Sensing Mechanisms (e.g., nitrite, cyanide)

The zinc complex of triazolopyridine derivatives can further function as an efficient chemosensor for specific anions, such as nitrite and cyanide. The sensing mechanism in this case often involves the displacement of a coordinated solvent molecule or a weakly bound counter-ion by the target anion. This interaction with the central zinc ion modulates the electronic properties of the complex, resulting in a measurable change in the fluorescence signal. For instance, the addition of nitrite or cyanide ions to a solution of the Zn(II)-triazolopyridine complex can cause a quenching of the fluorescence, providing a "turn-off" sensing mechanism. This ability to detect environmentally and biologically relevant anions highlights the versatility of the triazolopyridine scaffold in the design of sophisticated chemical sensors.

Building Blocks for Supramolecular Architectures

The rigid and well-defined geometry of 3,3'-Bi rsc.orgrsc.orgresearchgate.nettriazolo[1,5-a]pyridine, along with its multiple nitrogen coordination sites, makes it an excellent building block for the construction of complex supramolecular architectures. These organized assemblies can exhibit unique properties and functions arising from the specific arrangement of their molecular components.

Helicate Formation

While specific examples of helicate formation with 3,3'-Bi rsc.orgrsc.orgresearchgate.nettriazolo[1,5-a]pyridine are not extensively documented, the general class of bis(triazolyl)pyridine ligands has shown a propensity to form helical structures upon coordination with metal ions. The stereochemical preferences of the ligand and the coordination geometry of the metal ion can direct the self-assembly process to yield double- or triple-stranded helical complexes known as helicates. The formation of these intricate structures is driven by the chelation of the metal ions by the nitrogen atoms of the triazole and pyridine (B92270) rings, leading to a twisting of the molecular strands around a central axis.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of bis(triazolyl)pyridine ligands to bridge multiple metal centers makes them suitable for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials consist of metal ions or clusters connected by organic linkers, forming one-, two-, or three-dimensional networks. The resulting structures can possess high porosity and surface area, making them attractive for applications in gas storage, separation, and catalysis. For instance, coordination polymers incorporating 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine have been synthesized, demonstrating the potential of such ligands to form diverse network topologies. rsc.org The specific connectivity and dimensionality of the resulting framework are influenced by the coordination preferences of the metal ion and the geometry of the organic linker.

Components in Optoelectronic and Photonic Materials

The rsc.orgrsc.orgmdpi.comtriazolo[1,5-a]pyridine (TP) moiety has been identified as a promising component in the design of materials for optoelectronic and photonic applications, particularly in the field of organic light-emitting diodes (OLEDs).

The electron-accepting nature of the TP unit makes it a valuable building block for creating bipolar host materials. qub.ac.uk In an OLED, the host material plays a crucial role in transporting both electrons and holes to the emissive layer. By combining the electron-accepting TP moiety with an electron-donating unit, such as carbazole, it is possible to create materials with balanced charge transport properties. qub.ac.uk This leads to more efficient recombination of electrons and holes in the emissive layer, resulting in brighter and more stable OLEDs.

Furthermore, the TP core has been utilized as an electron acceptor in the construction of deep-blue fluorescent emitters. By creating a donor-π-acceptor (D-π-A) structure, where the TP unit acts as the acceptor, it is possible to achieve highly efficient blue emission with good color purity. The rigid and planar structure of the TP moiety contributes to a high photoluminescence quantum yield, which is essential for bright and efficient OLEDs.

Application AreaSpecific Example/MechanismKey Finding
Fluorescent Probes Detection of Zn(II) ionsFormation of a stable 1:1 complex with triazolopyridine derivatives leads to fluorescence enhancement ("turn-on" sensing).
Chemosensors Anion sensing (nitrite, cyanide)The Zn(II) complex of a triazolopyridine derivative acts as a sensor, where anion binding causes fluorescence quenching ("turn-off" sensing).
Supramolecular Architectures Coordination PolymersBis(triazolyl)pyridine ligands can act as linkers to form 2D and 3D coordination networks with metal ions. rsc.org
Optoelectronic Materials Bipolar Host Materials for OLEDsThe electron-accepting rsc.orgrsc.orgmdpi.comtriazolo[1,5-a]pyridine moiety is used to build bipolar host materials with high triplet energy for efficient multicolor phosphorescent OLEDs. qub.ac.uk
Photonic Materials Deep-Blue Fluorescent Emitters rsc.orgrsc.orgmdpi.comtriazolo[1,5-a]pyridine is employed as an electron acceptor in D-π-A fluorophores for high-performance deep-blue OLEDs.

Role in Catalyst Development and Organocatalysis

Extensive literature searches did not yield specific research findings on the application of 3,3'-Bi mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine in the fields of catalyst development or organocatalysis. While the broader class of triazolopyridines has been investigated for its potential as ligands in catalytic systems due to their nitrogen-rich structure capable of coordinating with metal centers, no studies were found that specifically detail the synthesis, evaluation, or application of the dimeric form, 3,3'-Bi mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine, as a catalyst or in organocatalytic processes.

Consequently, there is no available data to populate tables regarding its performance, reaction scope, or mechanistic studies in these applications. The scientific community has yet to publish research focusing on the catalytic properties of this specific chemical compound.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes and Sustainable Methodologies

The foundation of exploring any novel compound lies in its efficient and sustainable synthesis. For 3,3'-Bi chemrxiv.orgscilit.comnih.govtriazolo[1,5-a]pyridine, future research will need to establish robust synthetic protocols. Drawing inspiration from the synthesis of related bis-triazolyl-pyridine and triazolopyridine systems, several promising avenues emerge.

A primary strategy involves leveraging modern synthetic methodologies that prioritize environmental sustainability and efficiency. Techniques such as microwave-mediated synthesis, which has been successfully used to produce 1,2,4-triazolo[1,5-a]pyridines in a catalyst-free and eco-friendly manner, could be adapted. mdpi.com These methods often lead to shorter reaction times and higher yields compared to conventional heating. mdpi.com

Furthermore, the principles of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offer a powerful and modular approach. nih.govrsc.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for constructing the 1,2,3-triazole rings. nih.govnih.gov A prospective route could involve the synthesis of a di-azido or di-alkynyl bipyridine precursor, followed by a double CuAAC reaction to form the bis-triazolopyridine scaffold. The synthesis of related 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands has been effectively achieved using this strategy. rsc.org

Future synthetic development could focus on comparing various sustainable methods, as outlined in the table below, to optimize the synthesis of the target compound.

Synthetic MethodPotential Advantages for 3,3'-Bi chemrxiv.orgscilit.comnih.govtriazolo[1,5-a]pyridine SynthesisReference
Microwave-Assisted Synthesis Reduced reaction times, improved yields, catalyst-free conditions. mdpi.com
CuAAC "Click" Chemistry High regioselectivity, mild aqueous conditions, modularity, high yields. nih.govrsc.org
Metal-Free Oxidative Annulation Avoids transition metal catalysts, environmentally benign. organic-chemistry.org
Multicomponent Reactions High atom economy, operational simplicity, rapid library generation. nih.govnih.gov

Exploration of Advanced Functional Materials with Tunable Properties

As a rigid, bidentate N-heterocyclic ligand, 3,3'-Bi chemrxiv.orgscilit.comnih.govtriazolo[1,5-a]pyridine is an exceptional candidate for the construction of advanced functional materials. purdue.edualfachemic.com Its ability to chelate metal ions can be exploited to create metallosupramolecular polymers (MSPs), metal-organic frameworks (MOFs), and photophysically active complexes with tunable properties. acs.orgresearchgate.net

Research should focus on coordinating 3,3'-Bi chemrxiv.orgscilit.comnih.govtriazolo[1,5-a]pyridine with various transition metal ions (e.g., Fe²⁺, Ni²⁺, Zn²⁺, Ru²⁺, Ir³⁺) to create novel metal complexes. acs.orgresearchgate.net The choice of metal ion and the specific coordination geometry can significantly alter the resulting material's structural, thermal, mechanical, and viscoelastic properties. acs.orgresearchgate.net For instance, studies on MSPs with other bidentate ligands have shown that melting transitions and mechanical strength are highly dependent on the coordinated metal salt. acs.orgresearchgate.net

The photophysical properties of these metal complexes are another critical area for exploration. The 1,2,3-triazole moiety is known to participate in the formation of photoactive complexes with highly tunable luminescent properties. hud.ac.uk By systematically varying the metal center and ancillary ligands, it may be possible to design complexes with specific absorption and emission profiles for applications in sensing, imaging, or as phosphorescent dopants in organic light-emitting diodes (OLEDs). hud.ac.uk The rigidity and conjugation of the bis-triazolopyridine backbone are expected to play a key role in the electronic and photophysical behavior of its metal complexes. nih.govacs.orgdiva-portal.org

High-Throughput Screening and Combinatorial Chemistry for Functional Discovery

To rapidly uncover the potential of 3,3'-Bi chemrxiv.orgscilit.comnih.govtriazolo[1,5-a]pyridine and its derivatives, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. rsc.org These approaches allow for the parallel synthesis and testing of large libraries of related compounds, accelerating the discovery of molecules with desired functions. chemrxiv.orgnih.gov

A combinatorial library could be generated by modifying the pyridine (B92270) rings of the core structure. By introducing various functional groups, a diverse set of ligands with modulated steric and electronic properties can be created. This library of ligands can then be coordinated with a range of metal precursors to generate a vast array of metal complexes. chemrxiv.org This strategy has been successfully employed to create a library of 192 bidentate pyridyl-1,2,3-triazole ligands and 672 corresponding metal complexes, which were screened for antimicrobial and catalytic activities. chemrxiv.org

Such libraries based on 3,3'-Bi chemrxiv.orgscilit.comnih.govtriazolo[1,5-a]pyridine could be screened for various functions:

Catalysis: Identifying new homogeneous catalysts for important organic transformations. scilit.comrsc.org

Biological Activity: Screening for antimicrobial, anticancer, or other therapeutic properties. chemrxiv.orgnih.gov

Material Properties: Discovering novel luminophores or materials with unique electronic characteristics. chemrxiv.orghud.ac.uk

In-depth Mechanistic Understanding of Reactivity and Structure-Property Relationships

A fundamental understanding of the relationship between the molecular structure of 3,3'-Bi chemrxiv.orgscilit.comnih.govtriazolo[1,5-a]pyridine and its chemical properties is crucial for its rational design and application. Future research should pursue in-depth mechanistic studies of both its synthesis and its reactivity. For instance, investigating the reaction pathway for the formation of the triazolopyridine ring system can lead to more efficient synthetic protocols. mdpi.comresearchgate.net The chemrxiv.orgscilit.comnih.govtriazolo[1,5-a]pyridine system is known to exist in equilibrium with an open-chain diazo isomer, a reactivity that could be mechanistically explored and potentially exploited. researchgate.net

For its application in functional materials, establishing clear structure-property relationships is paramount. This involves a combination of experimental techniques (e.g., X-ray crystallography, spectroscopy, electrochemistry) and computational modeling. lu.senih.govrsc.org Key areas of investigation include:

Coordination Geometry: How the "bite angle" and flexibility of the ligand influence the structure of its metal complexes. scilit.comnih.govacs.org

Electronic Properties: Quantifying the ligand's electron-donating and π-accepting capabilities and understanding how complexation with a metal shifts its redox potentials. nih.gov

Photophysics: Elucidating the nature of excited states in its metal complexes to understand and predict their luminescence and photochemical behavior. hud.ac.ukdiva-portal.orgnih.gov

Computational studies, particularly Density Functional Theory (DFT), will be invaluable for predicting geometries, electronic structures, and photophysical properties, thereby guiding synthetic efforts toward materials with targeted characteristics. rsc.orgnih.gov

Expansion of Biological Application Targets and Structure-Activity Relationship (SAR) Studies

The fused triazolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities. researchgate.net The dimeric nature of 3,3'-Bi chemrxiv.orgscilit.comnih.govtriazolo[1,5-a]pyridine presents intriguing possibilities for targeting biological macromolecules. A significant future direction is the systematic exploration of its therapeutic potential.

A prime example comes from structurally related bis-triazolyl-pyridine derivatives, which have been synthesized and identified as potent agents that interact with noncanonical DNA structures like G-quadruplexes (G4s) and i-motifs. nih.govnih.govresearchgate.net These structures are involved in the regulation of key biological processes, including gene expression, and are important targets in cancer therapy. nih.govnih.gov A library of 3,3'-Bi chemrxiv.orgscilit.comnih.govtriazolo[1,5-a]pyridine analogues could be screened for similar DNA-binding properties.

Future research should involve comprehensive Structure-Activity Relationship (SAR) studies. sumathipublications.comwikipedia.orglongdom.org This involves synthesizing a series of derivatives with systematic structural modifications and evaluating how these changes affect a specific biological activity. The goal is to identify the key molecular features responsible for potency and selectivity. wikipedia.org

Potential Biological TargetRationale Based on Related ScaffoldsReference
G-Quadruplex DNA Bis-triazolyl-pyridine derivatives have shown the ability to stabilize G4 structures, a key anticancer strategy. nih.govnih.gov
Kinases The related 1,2,4-triazolo[1,5-a]pyridine scaffold is found in JAK1/2 inhibitors. mdpi.com
Parasitic Enzymes Triazole-containing compounds have shown activity against parasites like Trypanosoma cruzi. researchgate.net
Bacterial Targets Metal complexes of pyridyl-1,2,3-triazole ligands have exhibited potent antibacterial activity. chemrxiv.org
Nitric Oxide Synthase Monomeric chemrxiv.orgscilit.comnih.govtriazolo[1,5-a]pyridines have been evaluated as inhibitors. researchgate.net

By pursuing these avenues, the scientific community can unlock the full potential of 3,3'-Bi chemrxiv.orgscilit.comnih.govtriazolo[1,5-a]pyridine, transforming it from a molecular curiosity into a valuable component in the development of next-generation materials and therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.